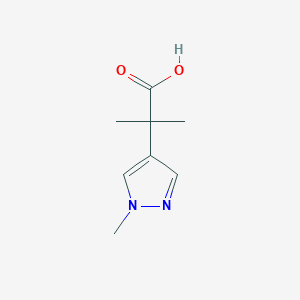
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
説明
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a compound with the CAS Number: 1249313-28-7 . It has a molecular weight of 168.2 and its IUPAC name is the same as the given name . The compound is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” were not found, there are general synthetic routes for imidazole and its derived products . Imidazole was first synthesized by glyoxal and ammonia . Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a powder in physical form . It has a molecular weight of 168.2 . The compound is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Corrosion Inhibition
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives have been investigated for their corrosion inhibitory properties. For instance, bipyrazolic derivatives showed remarkable effectiveness as inhibitors of corrosion of C38 steel in hydrochloric acid solutions. The protection levels exceeded 95% at low concentrations, indicating strong cathodic inhibition and charge-transfer mechanisms (Missoum et al., 2013).
Synthesis of Diverse Derivatives
Efficient heterocyclization techniques have been developed to transform methyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate into various derivatives. These include isoxazole and pyrazole derivatives derived from levulinic acid. This demonstrates the compound's versatility in synthesizing a range of chemical structures with potential applications in different fields (Flores et al., 2014).
Application in Crystal Structure Analysis
The compound and its derivatives have been used in crystal structure studies. For instance, crystallographic analysis has been crucial for the unambiguous identification of certain regioisomers of pyrazole derivatives, proving its utility in advanced chemical analysis and molecular design (Kumarasinghe et al., 2009).
Development of Catalytic Agents
Research has also focused on the synthesis of functional multidendate ligands from methyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate. These ligands have been tested for their catalytic properties, showing potential in catalytic oxidation reactions. This underscores the compound's relevance in developing new catalysts for chemical processes (Boussalah et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGDWFIYTVOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



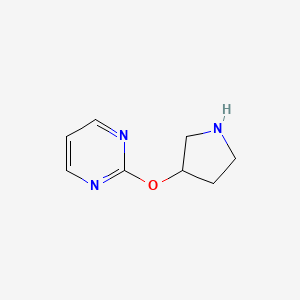
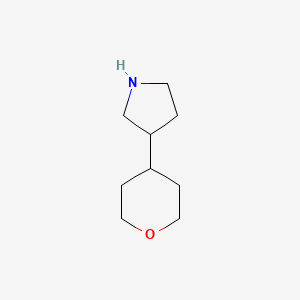
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
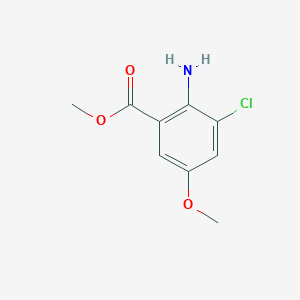
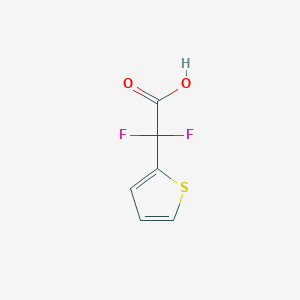
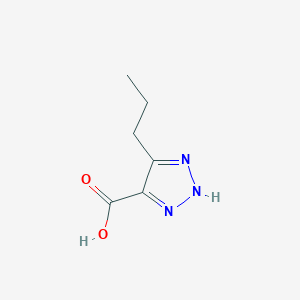
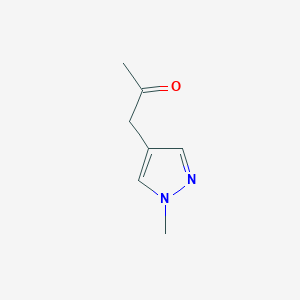
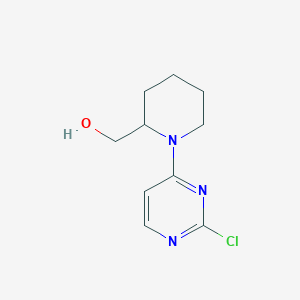

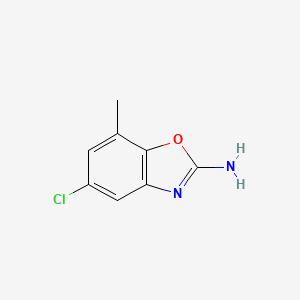
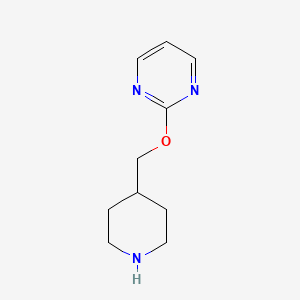

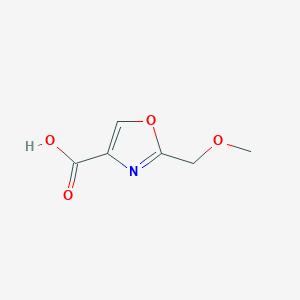
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)